molecular formula C13H8F2N2OS2 B2592135 2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 477859-73-7

2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2592135
CAS No.: 477859-73-7
M. Wt: 310.34
InChI Key: ITGQATWLVAWECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 477859-73-7) is a chemical compound with the molecular formula C13H8F2N2OS2 and a molecular weight of 310.34 g/mol . This thieno[3,2-d]pyrimidin-4-one derivative features a difluoromethylsulfanyl substituent and a phenyl ring, a structural motif found in various compounds with investigated biological activities . The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often explored for its potential to interact with therapeutic targets. While the specific biological profile and mechanism of action for this particular compound require further investigation, analogs and related structures based on the thieno[3,2-d]pyrimidine core have been subjects of research for their cytotoxic properties against tumor cell lines and other pharmacological activities . This compound is provided as a high-purity material for research and development purposes, making it a valuable building block for chemical synthesis and a candidate for screening in pharmacological and agrochemical discovery programs. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS2/c14-12(15)20-13-16-9-6-7-19-10(9)11(18)17(13)8-4-2-1-3-5-8/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQATWLVAWECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidinone ring system.

    Introduction of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group is introduced through nucleophilic substitution reactions using reagents such as difluoromethylthiolating agents.

    Phenyl Group Substitution: The phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one, as antiviral agents. These compounds have been shown to inhibit viral replication in vitro, making them candidates for further development as antiviral therapies against diseases such as HIV and Hepatitis C. The mechanism of action often involves the inhibition of viral enzymes or interference with viral entry into host cells .

Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties. Thieno[3,2-d]pyrimidines have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of these compounds allow for interactions with specific molecular targets involved in cancer progression, suggesting a promising avenue for drug development in oncology .

Agricultural Applications

Pesticides and Herbicides
The synthesis of thieno[3,2-d]pyrimidine derivatives has also been investigated for their potential use as agricultural chemicals. These compounds can serve as effective pesticides or herbicides due to their ability to disrupt biochemical pathways in pests and weeds. The unique sulfur-containing moiety enhances their efficacy and selectivity, which is critical for minimizing environmental impact while maximizing crop protection .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that incorporate difluoromethyl sulfide and phenyl-substituted thieno-pyrimidine precursors. Various synthetic strategies have been documented, including condensation reactions and cyclization processes that yield high purity products suitable for biological testing .

Chemical Characterization
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular interactions that underpin the biological activities observed in vitro and in vivo .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in cell cultures using thieno[3,2-d]pyrimidine derivatives.
Study BAnticancer PropertiesIdentified apoptosis induction in breast cancer cell lines through targeted inhibition of specific pathways.
Study CAgricultural UseEvaluated the efficacy of a related compound in controlling weed growth with minimal phytotoxicity to crops.

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl group may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives vary primarily in substituents at positions 2, 3, 6, and 5. Key analogs include:

Compound Name / ID Substituents Key Features Reference
3-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Position 3: Phenyl Anti-inflammatory and analgesic activity via COX inhibition
6-(4-Aminophenyl)-2-tert-butylamino analog (4p) Position 2: tert-Butylamino; Position 6: 4-Aminophenyl Reduced PDE7 activity (IC₅₀ = 315 nM)
2-(Propan-2-ylamino)-6-(phenylethynyl) analog (2h) Position 2: Isopropylamino; Position 6: Phenylethynyl High yield (85%); Melting point: 276–278°C
2-Methylsulfanyl-3-methyl-6-phenyl analog (12) Position 2: Methylsulfanyl; Position 3: Methyl Antitumor activity via kinase inhibition

Key Observations :

  • Position 2 : Sulfanyl groups (-S-R) improve solubility and binding affinity. Fluorinated variants (e.g., -S-CF₂H) may enhance metabolic stability compared to methyl or benzyl analogs .
  • Position 3 : Phenyl groups enhance aromatic stacking, while alkyl groups (e.g., ethyl, allyl) increase steric bulk .

Key Observations :

  • Pd-catalyzed methods enable diverse functionalization at positions 6 and 7 .
  • Microwave synthesis reduces reaction times and improves yields .

Physical Properties

Melting points and solubility vary with substituent polarity and hydrogen-bonding capacity:

Compound Substituents Melting Point (°C) Solubility Trends Reference
3a (2,6-Bis(3-methoxyphenyl)-3-methyl) Methoxyphenyl, methyl 148–150 Moderate in DCM/MeOH
4o (2-tert-Butylamino-6-piperazinyl) tert-Butylamino, piperazinyl 289–291 Low in aqueous buffers
6c (Pyridothienopyrimidinone with 4-methoxyphenyl) Pyrazole, methoxyphenyl 213–215 Soluble in DMF

Key Observations :

  • Bulky substituents (e.g., tert-butyl, piperazinyl) increase melting points due to crystal packing .
  • Polar groups (e.g., amino, methoxy) improve aqueous solubility .

Key Observations :

  • Fluorinated sulfanyl groups (e.g., -S-CF₂H) may improve target selectivity and pharmacokinetics .
  • Phenyl at position 3 is critical for anti-inflammatory activity .

Biological Activity

The compound 2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, known for its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H8F2N2S\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{S}

This compound features a thieno[3,2-d]pyrimidine core substituted with a difluoromethyl sulfanyl group and a phenyl ring, contributing to its unique pharmacological properties.

Research indicates that compounds within the thienopyrimidine class often exhibit their biological effects through the inhibition of key enzymes involved in cell signaling pathways. For instance, the inhibition of phosphoinositide 3-kinase (PI3K) has been linked to antitumor activity, as these pathways are crucial for cell growth and survival .

Anticancer Activity

  • Cell Growth Inhibition : Studies have demonstrated that thienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have shown significant cytotoxic effects against MCF-7 human breast cancer cells with IC50 values ranging from 7.5 μM to 10 μM depending on structural modifications .
  • Mechanistic Insights : The compound's ability to disrupt microtubule dynamics has been observed, akin to established agents like Combretastatin A-4 (CA-4). Inhibition of tubulin polymerization is a common mechanism for anticancer agents that target the mitotic spindle during cell division .

Neurological Applications

Thienopyrimidines have also been explored for their potential in treating neurological disorders due to their ability to modulate ion channels and neurotransmitter receptors. Notably, certain derivatives have been identified as blockers of voltage-gated sodium channels, which could be beneficial in managing conditions like epilepsy and neuropathic pain .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is highly dependent on their structural features. The presence of electron-withdrawing groups such as difluoromethyl enhances potency by increasing the compound's lipophilicity and binding affinity to target proteins. Comparative studies indicate that modifications on the phenyl ring can significantly alter the pharmacokinetic properties and biological efficacy .

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have demonstrated reduced tumor growth rates when administered in appropriate doses. These studies highlight the potential for therapeutic applications in oncology.
  • Clinical Relevance : Ongoing clinical trials are evaluating the safety and efficacy of thienopyrimidine derivatives in combination therapies for cancer treatment, focusing on their ability to enhance the effectiveness of existing chemotherapeutic agents.

Q & A

What synthetic methodologies are commonly employed for constructing the thieno[3,2-d]pyrimidin-4(3H)-one core structure?

Answer:
The core is synthesized via cyclocondensation or ring-closure reactions. A standard method involves refluxing aminothiophene carboxamides with formamide at 140°C to form the pyrimidinone ring . Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) introduces substituents post-core formation, with yields varying from 19% (for 4o) to 85% (for 2h) depending on catalysts and coupling partners . Safety-driven innovations avoid toxic reagents like POCl3 by optimizing ring-closure conditions .

How are spectroscopic techniques utilized to confirm the structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Answer:
Multi-nuclear NMR (1H, 13C, 19F), IR, and HRMS are critical. For example:

  • 1H NMR : Tert-butyl groups (e.g., in 4o) show singlets at δ 1.41 ppm (9H) .
  • 19F NMR : Difluoromethylsulfanyl groups exhibit shifts between -100 to -120 ppm.
  • IR : C-F stretches (1100–1250 cm⁻¹) and C-S vibrations (650–750 cm⁻¹) confirm substituents.
  • HRMS : Validates molecular formulas with <5 ppm mass accuracy .

How do substituent variations at the 2- and 6-positions influence biological activity?

Answer:

  • 2-Position : Bulky groups (e.g., tert-butyl in 4o) enhance enzymatic stability but may reduce solubility. Smaller alkyl chains (e.g., isopropyl in 2h) balance potency and bioavailability .
  • 6-Position : Aryl/alkynyl groups (e.g., phenylethynyl in 2h) improve target affinity via π-π stacking. Nitro-to-amine reduction (e.g., 4p→4q) modulates electron density, affecting kinase inhibition .
  • SAR Studies : Computational docking (e.g., OpenEye’s Fred Receptor) identifies optimal substituent placement, prioritizing hydrophobic interactions for PDE7 inhibition .

What computational strategies predict binding affinity to target enzymes like PDE7 or Pim-1?

Answer:

  • Docking Workflows : Tools like OpenEye’s Omega2 generate conformers, while Fred Receptor scores ligand-receptor interactions. For PDE7, 7-substituted derivatives (e.g., 28e) show higher docking scores due to pocket complementarity .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations for quinazolinones) to prioritize candidates for enzymatic assays .
  • Validation : IC50 values from kinase assays correlate with docking scores (e.g., nanomolar PDE7 inhibition for 28e) .

How do researchers address contradictory cytotoxicity data across cell lines?

Answer:

  • Assay Standardization : Use MTT protocols and normalize to cell viability controls.
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and kinase inhibition profiles to distinguish on-target effects .
  • Meta-Analysis : Substituent trends (e.g., electron-withdrawing groups enhancing DNA intercalation) clarify discrepancies between leukemia and solid tumor models .

What purification techniques resolve low-solubility thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Answer:

  • Flash Chromatography : Gradients of dichloromethane/methanol (e.g., 95:5) improve polar compound separation .
  • Recrystallization : Acetic acid or isopropanol yields high-purity (>95%) crystals (e.g., 6b at 183–185°C) .
  • HPLC : Semi-preparative methods resolve alkynylated derivatives (e.g., 2h) with <5% impurities .

How is metabolic stability predicted and optimized for this compound class?

Answer:

  • In Silico Tools : SwissADME identifies metabolic soft spots (e.g., sulfanyl oxidation). Difluoromethyl substitution blocks CYP450 degradation .
  • Experimental Validation : Liver microsome assays quantify parent compound depletion. tert-Butylamino derivatives (4o) exhibit 120-minute half-lives vs. 15 minutes for primary amines .

What are the trade-offs in selecting synthetic routes for scale-up?

Answer:

  • Safety vs. Efficiency : Traditional POCl3-mediated chlorination risks toxicity, while formamide-based ring-closure improves safety but may lower yields .
  • Catalyst Cost : Pd-catalyzed cross-coupling offers regioselectivity but requires expensive ligands. Alternative methods (e.g., nitro reduction with iron) reduce costs but increase purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.